molecular formula C16H22N4O4S B2730737 3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1013758-66-1

3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2730737
CAS No.: 1013758-66-1
M. Wt: 366.44
InChI Key: LMCLKVKBOBNCPX-UHFFFAOYSA-N
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Description

3-Propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide is a chemical research compound designed for investigative applications in pharmacology and neurobiology. This heteroaryl compound belongs to a class of molecules that are of significant interest in early-stage research for their potential to interact with voltage-gated sodium channels (Na V ), which are key biological mediators of electrical signaling in neurons . Specifically, related pyrazole and carboxamide compounds have been explored for their ability to inhibit specific sodium channel isoforms, such as Na V 1.8, which is predominantly expressed in the peripheral nervous system on nociceptive neurons . The inhibition of Na V 1.8 has been identified as a promising target for modulating pain signaling pathways, as it is a carrier of sodium currents that maintain action potential firing in small dorsal root ganglia neurons and is involved in spontaneous activity in damaged nerves . The structural motif of a pyrazole core with propoxy and propyl substituents, combined with a sulfamoylphenyl carboxamide group, is characteristic of compounds synthesized for probing these complex biological mechanisms . As such, this compound provides researchers with a valuable tool for studying neuropathic and inflammatory pain conditions in experimental models, contributing to the broader understanding of nociception and the development of novel therapeutic strategies . This product is intended for use in controlled laboratory research settings only.

Properties

IUPAC Name

3-propoxy-1-propyl-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-3-9-20-11-14(16(19-20)24-10-4-2)15(21)18-12-5-7-13(8-6-12)25(17,22)23/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCLKVKBOBNCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The starting materials might include a pyrazole derivative, a sulfonamide, and appropriate alkylating agents. Common reaction conditions could involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonamide group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions might occur at the pyrazole ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including 3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide, can inhibit cancer cell proliferation. Research has shown that these compounds act as inhibitors of histone deacetylase 6 (HDAC6), which is implicated in various cancers. For instance, a related compound demonstrated high antinecroptotic activity and selective HDAC6 inhibition, suggesting potential for treating acute liver injury and possibly other malignancies .

Anti-inflammatory Effects

The compound has exhibited anti-inflammatory properties by inhibiting key inflammatory cytokines such as TNF-α, IL-1β, and IL-6. These effects were observed in preclinical models, indicating its potential utility in treating inflammatory diseases .

Neurological Implications

Emerging evidence suggests that pyrazole derivatives might also play a role in neuroprotection. The modulation of signaling pathways involved in neuroinflammation could position this compound as a candidate for treating neurodegenerative disorders.

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in various therapeutic contexts:

Study ReferenceApplicationFindings
Acute Liver InjuryDemonstrated significant protective efficacy in mouse models at a dose of 40 mg/kg.
Cancer TherapyInhibition of HDAC6 led to reduced cancer cell viability and increased apoptosis in vitro.
Inflammatory DiseasesShowed inhibition of pro-inflammatory cytokines in cellular assays.

Mechanism of Action

The mechanism of action would depend on the specific application. In a medicinal context, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Structural Insights :

  • The sulfamoylphenyl group introduces a sulfonamide moiety, which is uncommon in agricultural pyrazoles but may confer unique binding interactions with fungal targets.

Pharmaceutical Pyrazole Carboxamides

Pyrazole carboxamides are also explored for therapeutic applications, particularly as antimicrobials and receptor antagonists:

Compound Name Substituents Application/Activity Key Data Reference
5-(Arylamino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide Methylthio, 3-oxomorpholino phenyl groups Antimicrobial (gram-positive/-negative bacteria, fungi) Moderate to strong activity in vitro
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Chlorophenyl, pyridylmethyl groups Cannabinoid CB1 receptor antagonist IC50 = 0.139 nM at CB1 receptor
Target Compound This compound Potential sulfonamide-based therapeutic No direct pharmacological data available N/A

Functional Comparisons :

  • The target compound ’s sulfamoylphenyl group aligns with sulfonamide antibiotics (e.g., sulfamethoxazole), suggesting possible antibacterial or antimetabolite activity . However, this remains speculative without experimental validation.
  • In contrast, the CB1 antagonist from achieves high potency (sub-nanomolar IC50) through chlorophenyl and pyridylmethyl groups, which optimize receptor binding. The target’s bulkier propoxy/propyl substituents may reduce CNS penetration, limiting utility in neurological targets.

Biological Activity

3-Propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article compiles and synthesizes existing research findings regarding its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be denoted as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{20}N_{4}O_{3}S
  • Molecular Weight : 348.41 g/mol

The synthesis typically involves multi-step organic reactions, including the reaction of 4-sulfamoylphenyl derivatives with pyrazole intermediates in the presence of appropriate solvents and catalysts to yield the final product.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, revealing several key areas of pharmacological interest:

1. Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, a study indicated that related compounds showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. The selectivity index for some derivatives was reported as high as 9.31, indicating their potential as safer alternatives to traditional NSAIDs .

2. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential utility in treating bacterial infections .

3. Anticancer Potential

Emerging evidence suggests that pyrazole derivatives can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in preclinical models .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : It primarily acts by inhibiting COX enzymes involved in prostaglandin synthesis, which are crucial mediators of inflammation.
  • Receptor Interaction : The compound may interact with various cellular receptors and signaling pathways involved in inflammatory responses and cell growth regulation .

Case Studies

Several case studies have highlighted the efficacy and safety profile of pyrazole derivatives:

  • Study on COX Inhibition : A recent study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema with minimal gastrointestinal side effects compared to traditional NSAIDs .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting MIC values that suggest strong efficacy against these pathogens .

Data Summary Table

Biological ActivityObservationsReference
Anti-inflammatoryHigh selectivity for COX-2; minimal side effects
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via a multi-step process.

Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazole core .

Functionalization : Introduce the propoxy group via nucleophilic substitution (e.g., using 1-bromopropane) and the sulfamoylphenyl moiety via condensation with 4-sulfamoylaniline in the presence of coupling agents like EDC/HOBt .

Characterization : Use IR spectroscopy to confirm carbonyl (C=O) and sulfonamide (S=O) groups, 1H-NMR^1 \text{H-NMR} for propyl/propoxy chain integration, and elemental analysis for purity (>98%) .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • X-ray crystallography for absolute configuration determination (if crystalline).
  • Mass spectrometry (HRMS) to verify molecular weight (C16H21N3O4S\text{C}_{16}\text{H}_{21}\text{N}_3\text{O}_4\text{S}, expected m/z 375.12) .
  • HPLC-PDA with a C18 column (acetonitrile/water gradient) to assess purity and detect isomers .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in pharmacological data (e.g., conflicting IC50_{50} values across studies)?

  • Experimental Design :

Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) to minimize variability .

Control groups : Include positive controls (e.g., celecoxib for COX-2 inhibition) and vehicle-treated samples.

Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 3) .

  • Troubleshooting : Check for solubility issues (use DMSO stock solutions ≤0.1% v/v) and metabolite interference via LC-MS .

Q. How can computational modeling predict the binding affinity of this compound to sulfamoyl-targeted enzymes (e.g., carbonic anhydrase)?

  • In Silico Workflow :

Docking studies : Use AutoDock Vina with PDB ID 3LXE (human carbonic anhydrase II) to simulate ligand-receptor interactions. Focus on sulfamoyl-phenyl interactions with Zn2+^{2+} in the active site .

MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .

SAR analysis : Compare with analogs (e.g., 3-methoxy or 3-fluoro derivatives) to evaluate propoxy chain contributions to hydrophobicity .

Q. What in vivo models are suitable for evaluating anti-inflammatory activity, and how should dose-ranging studies be designed?

  • Model Selection :

  • Carrageenan-induced paw edema (rat) : Administer 10–100 mg/kg orally, measure edema reduction at 3–6 hr post-injection .
  • Adjuvant-induced arthritis (mouse) : Assess joint inflammation over 21 days with histopathological scoring .
    • Dose Optimization :
  • Conduct pilot studies (n=5/group) to determine LD50_{50} and MTD. Use pharmacokinetic profiling (plasma t1/2_{1/2} via LC-MS) to adjust dosing intervals .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data (e.g., DMSO vs. aqueous buffer)?

  • Methodological Review :

  • Solvent pre-treatment : Ensure compound is fully dissolved in DMSO before aqueous dilution. Vortexing and sonication (30 min) may improve dispersion .
  • Dynamic Light Scattering (DLS) : Detect aggregates in PBS (pH 7.4) if solubility is <10 µM .
    • Alternative Formulations : Use cyclodextrin complexes or liposomal encapsulation to enhance bioavailability .

Methodological Best Practices

Q. What are the optimal conditions for long-term storage of this compound?

  • Storage Protocol :

  • Temperature : -20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfamoyl group .
    • Stability Testing : Monitor purity via HPLC every 6 months; discard if degradation >5% .

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